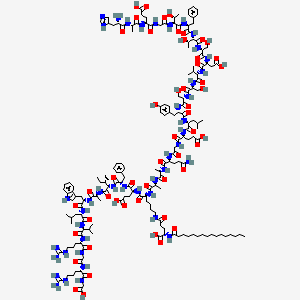

Liraglutide

描述

属性

IUPAC Name |

(2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182)/t93-,94-,95-,96-,97-,98+,99+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,138-,139-,140-,141-,142-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDQQAXHVYUZIW-QCIJIYAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C172H265N43O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174433 | |

| Record name | Liraglutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3751 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204656-20-2 | |

| Record name | Liraglutide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204656202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liraglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liraglutide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liraglutide (2S)-5-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2- [[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl) propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3- phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]- 3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl) propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino] 5 oxopentanoyl]amino] propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)- 5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2- oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl] amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2- (hexadecanoylamino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Liraglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Liraglutide's Core Mechanism of Action in Pancreatic Beta-Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, exerts its effects on pancreatic beta-cells. The content herein is curated for an audience with a strong background in cellular and molecular biology, focusing on the intricate signaling pathways, supported by quantitative data from pivotal studies, and supplemented with detailed experimental methodologies.

Introduction to this compound and its Therapeutic Significance

This compound is a long-acting GLP-1 analogue with 97% amino acid homology to native human GLP-1.[1] It is a cornerstone therapy for type 2 diabetes mellitus, primarily due to its glucose-dependent insulinotropic effects.[1] Beyond glycemic control, this compound has demonstrated profound effects on pancreatic beta-cell health, including the promotion of proliferation and the inhibition of apoptosis, thereby preserving beta-cell mass and function.[2][3] Understanding the precise molecular underpinnings of these effects is crucial for the development of next-generation incretin-based therapies.

Core Signaling Pathways Activated by this compound in Beta-Cells

This compound's actions are initiated by its binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on the surface of pancreatic beta-cells.[1] This binding event triggers a cascade of intracellular signaling pathways that collectively enhance beta-cell function and survival. The primary signaling axes are the cAMP-dependent and PI3K-dependent pathways, with notable crosstalk and integration.

The cAMP-Dependent Pathway: PKA and Epac2 Activation

Upon this compound binding, the GLP-1R couples with Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Protein Kinase A (PKA): Activated PKA phosphorylates a multitude of target proteins that are involved in insulin granule exocytosis, gene transcription, and the regulation of ion channel activity.

-

Epac2: This guanine nucleotide exchange factor for the small G-protein Rap1 also plays a critical role in enhancing insulin secretion, particularly in potentiating the exocytosis of insulin granules.

The synergistic action of PKA and Epac2 is fundamental to the glucose-dependent insulinotropic effect of this compound.

The PI3K/AKT Signaling Pathway: A Hub for Cell Survival and Proliferation

This compound also activates the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway, which is a critical mediator of cell survival, proliferation, and growth.[3] Activation of this pathway by this compound leads to the phosphorylation and activation of AKT, which in turn phosphorylates and regulates a host of downstream targets, including:

-

Glycogen Synthase Kinase 3β (GSK3β): Inhibition of GSK3β by AKT promotes cell survival and proliferation.

-

Forkhead box protein O1 (FoxO1): Phosphorylation of FoxO1 by AKT leads to its exclusion from the nucleus, thereby inhibiting the transcription of pro-apoptotic genes.[3]

-

Bcl-2-associated death promoter (BAD): Phosphorylation of BAD by AKT prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-2.

This pathway is central to this compound's protective effects against beta-cell apoptosis.

The AMPK/mTOR Pathway: Regulating Cell Growth and Metabolism

Recent evidence suggests that this compound can also modulate the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[4] this compound has been shown to increase cellular ATP levels, which would lead to the inhibition of AMPK and subsequent activation of the mTOR pathway, a key regulator of protein synthesis and cell growth.[4] This pathway contributes to this compound's effects on beta-cell proliferation.[4]

Quantitative Effects of this compound on Beta-Cell Function and Mass

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound on pancreatic beta-cells.

Table 1: Effects of this compound on Beta-Cell Mass and Proliferation

| Parameter | Model System | This compound Treatment | Result | Reference |

| Beta-Cell Mass | Alloxan-induced diabetic mice | 30 days, subcutaneous | 2-fold higher than vehicle group | [2] |

| Beta-Cell Proliferation (Ki67+ cells) | Alloxan-induced diabetic mice | 30 days, subcutaneous | Increased to a rate comparable to normal mice (from ~0.3% to ~1%) | [5] |

| Beta-Cell Viability | INS-1 cell line | 100 nmol/L | Increased viability in the presence of 11.1 or 30 mmol/L glucose | [4] |

Table 2: Effects of this compound on Beta-Cell Apoptosis

| Parameter | Model System | This compound Treatment | Result | Reference |

| Apoptotic Beta-Cells (TUNEL+) | Alloxan-induced diabetic mice | 30 days, subcutaneous | Decreased from ~2.6% to a level similar to normal mice (~0.3%) | [2] |

| Apoptotic Beta-Cells | db/db mice | 2 weeks | Significant reduction in the percentage of islets containing apoptotic β-cells | [3] |

| Glucolipotoxicity-induced Apoptosis | INS-1 cell line | 100 nmol/L | Protected beta-cells from apoptosis | [4] |

Table 3: Effects of this compound on Insulin Secretion

| Parameter | Model System | This compound Treatment | Result | Reference |

| Insulin Response to Oral Glucose | Alloxan-induced diabetic mice | 30 days, subcutaneous | Improved insulin response to oral glucose load | [2] |

| Insulin Secretion Rate | Overweight individuals with prediabetes | Randomized, placebo-controlled | 21% increase compared to a 4% decrease with placebo | [6] |

| Pancreatic Beta-Cell Sensitivity to IV Glucose | Overweight individuals with prediabetes | Randomized, placebo-controlled | 229% increase compared to a 0.5% decrease with placebo | [6] |

| C-peptide Area Under the Curve | Patients with long-standing T2D | 6 months, 1.8 mg/d | Significantly improved compared to placebo (P = .002) | [7] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound in pancreatic beta-cells.

Immunofluorescence Staining of Pancreatic Islets

Objective: To visualize and quantify specific proteins within pancreatic islets, such as insulin, glucagon, and proliferation/apoptosis markers.

Protocol Outline:

-

Tissue Preparation: Pancreatic tissue is fixed in 4% paraformaldehyde, embedded in paraffin or optimal cutting temperature (OCT) compound, and sectioned.

-

Antigen Retrieval: For paraffin sections, deparaffinization is followed by antigen retrieval using heat-induced epitope retrieval in a citrate buffer.

-

Permeabilization and Blocking: Sections are permeabilized with a detergent (e.g., Triton X-100) and blocked with a serum-based solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies specific to the target proteins (e.g., anti-insulin, anti-Ki67) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the sections are mounted with an anti-fade mounting medium.

-

Imaging: Images are acquired using a confocal or fluorescence microscope.

References for detailed protocols: [8][9][10]

Western Blot Analysis of Signaling Proteins

Objective: To detect and quantify the expression and phosphorylation status of key signaling proteins (e.g., AKT, ERK).

Protocol Outline:

-

Cell Lysis: Beta-cells or isolated islets are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-AKT) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

References for detailed protocols: [11][12]

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol Outline:

-

Sample Preparation: Pancreatic tissue sections or cultured beta-cells are fixed and permeabilized.

-

TdT-Mediated dUTP Nick End Labeling (TUNEL) Reaction: Samples are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The fluorescent signal from the incorporated dUTPs is visualized using fluorescence microscopy.

-

Quantification: The number of TUNEL-positive cells is counted and expressed as a percentage of the total number of cells.

References for detailed protocols: [13][14]

Measurement of Intracellular cAMP

Objective: To measure changes in intracellular cAMP levels in response to this compound stimulation.

Protocol Outline (FRET-based):

-

Sensor Transfection: Beta-cells are transfected with a genetically encoded cAMP biosensor, often based on Förster Resonance Energy Transfer (FRET), such as an Epac-based sensor.

-

Cell Imaging: The transfected cells are imaged using a fluorescence microscope equipped for FRET imaging.

-

Stimulation: A baseline FRET ratio is established before stimulating the cells with this compound.

-

FRET Ratio Measurement: The change in the FRET ratio (e.g., CFP/YFP emission ratio) is monitored over time. An increase in cAMP leads to a conformational change in the sensor and a decrease in FRET.

-

Calibration: The FRET ratio can be calibrated to absolute cAMP concentrations using known concentrations of cAMP in permeabilized cells.

References for detailed protocols: [15][16]

Measurement of Intracellular Calcium

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Protocol Outline (Fura-2 AM):

-

Dye Loading: Beta-cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM.

-

De-esterification: Intracellular esterases cleave the AM ester group, trapping the active Fura-2 in the cytoplasm.

-

Imaging: The cells are imaged using a fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: A baseline 340/380 ratio is recorded before stimulating the cells with this compound and/or glucose.

-

Ratio Calculation and Calibration: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the [Ca²⁺]i. The ratio can be calibrated to absolute [Ca²⁺]i using ionophores and buffers with known calcium concentrations.

References for detailed protocols: [17][18]

Conclusion

This compound exerts a multifaceted and beneficial effect on pancreatic beta-cells through the activation of a complex network of signaling pathways. The primary GLP-1R-mediated activation of the cAMP-PKA/Epac2 and PI3K/AKT pathways leads to enhanced glucose-stimulated insulin secretion, increased beta-cell proliferation, and protection against apoptosis. The modulation of the AMPK/mTOR pathway further contributes to its pro-survival and growth-promoting effects. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel incretin-based therapies for the treatment of type 2 diabetes.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]

- 3. This compound, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human glucagon-like peptide-1 analogue this compound regulates pancreatic beta-cell proliferation and apoptosis via an AMPK/mTOR/P70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pancreatic beta cell function following this compound-augmented weight loss in individuals with prediabetes: analysis of a randomised, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. npod.org [npod.org]

- 9. HPAP PANC-DB [hpap.pmacs.upenn.edu]

- 10. Immunofluorescent Staining of Mouse Pancreas for Islet Cell Mass Analysis [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optica Publishing Group [opg.optica.org]

- 17. hellobio.com [hellobio.com]

- 18. moodle2.units.it [moodle2.units.it]

A Technical Guide to Preclinical Animal Models for Studying Liraglutide's Therapeutic Effects

Introduction: Liraglutide, a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, has become a cornerstone therapy for type 2 diabetes and obesity.[1] Its mechanism of action, centered on mimicking the effects of the native incretin hormone GLP-1, includes glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and appetite reduction.[2][3] However, a growing body of preclinical research has illuminated its therapeutic potential far beyond metabolic control, revealing significant neuroprotective, cardioprotective, and anti-inflammatory properties.[4][5][6] This technical guide provides an in-depth overview of the key preclinical animal models used to investigate these multifaceted effects, offering researchers and drug development professionals a comprehensive resource on experimental design, quantitative outcomes, and the underlying molecular pathways.

Core Mechanism of Action: GLP-1 Receptor Signaling

At its core, this compound's effects are mediated by its binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor expressed in numerous tissues, including the pancreas, brain, heart, and gastrointestinal tract.[7] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[2][7] This cascade is fundamental to many of this compound's therapeutic actions.

Preclinical Models for Metabolic Disorders

Animal models of obesity and type 2 diabetes are crucial for evaluating the primary metabolic effects of this compound. The most common are diet-induced obesity (DIO) models, which closely mimic the progression of metabolic disease in humans.

Common Animal Models:

-

Diet-Induced Obesity (DIO) Mice/Rats: C57BL/6 mice or Sprague-Dawley rats fed a high-fat diet (HFD) for several weeks develop obesity, insulin resistance, and hyperglycemia.[8][9]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a severe diabetic phenotype, making them useful for studying advanced disease states.[10]

-

Candy-Fed Rats: A "cafeteria diet" model using candy in addition to standard chow induces obesity and allows for the study of this compound's effects on food preference and craving.[11]

Quantitative Data from Metabolic Studies

| Animal Model | This compound Dosage & Duration | Key Quantitative Findings |

| Diet-Induced Obese C57BL/6 Mice | 0.2 mg/kg, s.c., twice daily for 2 weeks | - Decreased body weight and fat pad weight.[8][9] - Significant reduction in blood glucose and triglyceride levels.[8][9] |

| Candy-Fed Obese Rats | Not specified | - Reduced body weight and food intake.[11] - Normalized body composition.[11] |

| GIPRdn Transgenic Pigs | 0.6-1.2 mg/day for 90 days | - 23% smaller Area Under the Curve (AUC) for glucose in a mixed meal tolerance test.[12] - 36% smaller insulin AUC, with improved insulin sensitivity.[12] |

Detailed Experimental Protocol: Diet-Induced Obesity (DIO) Mouse Model

This protocol is based on studies investigating this compound's effects on obesity and related metabolic parameters.[8][13]

-

Animal Model: Three-week-old male C57BL/6 mice are used.

-

Housing: Mice are housed under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Induction of Obesity: At an appropriate age, mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for approximately 13 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Group Allocation: Mice are randomly assigned to two groups: a control group and a this compound treatment group (n=10 per group).

-

Drug Administration: The treatment group receives subcutaneous (s.c.) injections of this compound (e.g., 0.2 mg/kg) twice daily. The control group receives an equal volume of saline. Treatment continues for a predefined period, such as 14 days.

-

Endpoint Measurements:

-

Body Weight: Monitored daily or several times per week.

-

Blood Parameters: Blood is collected to measure glucose, triglycerides, and insulin levels.

-

Metabolomics: Urine or plasma samples are analyzed using techniques like NMR spectroscopy to identify changes in metabolic profiles.[8][13]

-

Tissue Analysis: At the end of the study, tissues such as liver and adipose pads are weighed and may be used for histological or molecular analysis.

-

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. news-medical.net [news-medical.net]

- 6. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. The effects of this compound in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Effects of the glucagon-like peptide-1 receptor agonist this compound in juvenile transgenic pigs modeling a pre-diabetic condition [epub.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

Liraglutide's Central Command: A Technical Guide to its Role in Appetite and Satiety Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liraglutide, a glucagon-like peptide-1 receptor (GLP-1R) agonist, has emerged as a potent therapeutic agent for type 2 diabetes and obesity. Its efficacy in promoting weight loss is largely attributed to its direct actions within the central nervous system (CNS), where it modulates key neural circuits governing appetite and satiety. This technical guide provides an in-depth exploration of the mechanisms by which this compound exerts its effects on the brain, leading to reduced food intake and body weight. We will delve into the specific brain regions, neuronal populations, and signaling pathways involved, supported by a comprehensive review of preclinical and clinical data. Detailed experimental protocols and visual representations of the underlying processes are provided to facilitate a deeper understanding and guide future research in this area.

Introduction: The Central Role of this compound in Weight Management

The global obesity epidemic necessitates the development of effective and well-understood anti-obesity therapeutics. This compound, initially developed for glycemic control, has demonstrated significant and sustained weight loss in clinical trials.[1][2][3] This effect is primarily driven by a reduction in energy intake rather than an increase in energy expenditure.[1][4][5] The mechanism of action extends beyond peripheral effects, such as delayed gastric emptying, to direct engagement with the CNS.[6][7][8] this compound's ability to cross the blood-brain barrier and interact with GLP-1 receptors in critical brain regions for appetite regulation is central to its therapeutic effect.[6][7][9] This document will elucidate the intricate neurobiology of this compound's action on appetite and satiety.

Key Central Nervous System Targets of this compound

This compound's influence on appetite is not confined to a single brain region but involves a network of interconnected nuclei, primarily within the hypothalamus and the brainstem.[10][11][12]

The Hypothalamus: A Primary Hub for Energy Homeostasis

The hypothalamus, particularly the arcuate nucleus (ARC) , is a critical integration center for hormonal and neural signals that regulate energy balance.[11][13] The ARC houses two key neuronal populations with opposing effects on appetite:

-

Pro-opiomelanocortin (POMC) neurons: These neurons are anorexigenic, meaning they suppress appetite. This compound directly activates POMC neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on downstream melanocortin receptors to promote satiety.[2][5][14][15]

-

Neuropeptide Y/Agouti-related peptide (NPY/AgRP) neurons: These neurons are orexigenic, stimulating food intake. This compound indirectly inhibits NPY/AgRP neurons, reducing the drive to eat.[5][14][15] This inhibition is thought to be mediated by the activation of local inhibitory GABAergic interneurons.[14][15][16]

The Brainstem: Relaying Peripheral Signals

The brainstem, specifically the nucleus tractus solitarius (NTS) and the area postrema (AP) , plays a crucial role in processing visceral sensory information from the gut and relaying it to higher brain centers.[6][11][17] GLP-1 receptors are densely expressed in these regions.[11] this compound's action in the brainstem contributes to feelings of fullness and satiety, partly by enhancing the response to vagal nerve signals from the gastrointestinal tract.[6][7][8]

Cellular and Molecular Mechanisms of this compound Action

At the cellular level, this compound initiates a cascade of signaling events upon binding to GLP-1 receptors on specific neurons.

GLP-1 Receptor Signaling

The GLP-1 receptor is a G-protein coupled receptor. Its activation by this compound leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, ultimately altering neuronal excitability and gene expression.

Modulation of Neuronal Activity

-

Direct Activation of POMC Neurons: Electrophysiological studies have shown that this compound directly depolarizes and increases the firing rate of POMC neurons.[5][14][15] This activation involves the opening of Transient Receptor Potential Canonical 5 (TRPC5) channels.[5][14][15]

-

Indirect Inhibition of NPY/AgRP Neurons: this compound enhances the activity of GABAergic neurons that synapse onto NPY/AgRP neurons.[14][15] This leads to an increased inhibitory postsynaptic potential, hyperpolarizing the NPY/AgRP neurons and reducing their activity.[14][15] This process involves both TRPC5 subunits and K-ATP channels in the presynaptic GABAergic neurons.[14][15]

Preclinical and Clinical Evidence: Quantitative Data

The effects of this compound on appetite and body weight have been extensively documented in both animal models and human clinical trials.

Preclinical Data in Rodent Models

| Parameter | Animal Model | This compound Dose | Duration | Outcome | Reference |

| Food Intake | Obese Candy-Fed Rats | 0.2 mg/kg twice daily | 12 weeks | Significant reduction in total calorie intake, with a shift in preference from candy to chow. | [18] |

| Body Weight | Obese Candy-Fed Rats | 0.2 mg/kg twice daily | 12 weeks | Complete reversal of diet-induced weight and fat gains. | [18] |

| Food Intake | vGlut2ΔGlp1r Mice | Not specified | 24 hours | Attenuated anorectic effect (15-20% reduction) compared to control mice (60-70% reduction). | [4] |

| Body Weight | vGlut2ΔGlp1r Mice | Not specified | 14 days | No significant effect on body weight, unlike control mice which showed a decrease. | [4] |

| Food Intake | GIPR dn Transgenic Pigs | Not specified | 90 days | Immediate and sustained 30% decrease in food intake compared to placebo. | [19] |

| Body Weight | GIPR dn Transgenic Pigs | Not specified | 90 days | Significantly reduced body weight gain (80.1 ± 3.7 kg vs. 91.6 ± 3.7 kg for placebo). | [19] |

Clinical Data in Humans

| Parameter | Study Population | This compound Dose | Duration | Outcome | Reference |

| Body Weight | Obese Adults | 3.0 mg/day | 52 weeks | Mean weight loss of 11.8 ± 1.6% (with IBT) vs. 6.2 ± 1.6% for IBT alone. | |

| Appetite Ratings | Obese Adults | 3.0 mg/day | 6 weeks | Significant reductions in hunger and food preoccupation, and increases in fullness compared to IBT alone. | |

| Body Weight | Obese Adults | 3.0 mg/day | 16 weeks | Median weight loss of 5.3 kg vs. 2.5 kg for placebo. | [20] |

| Gastric Emptying | Obese Adults | 3.0 mg/day | 5 weeks | Median delay of 70 min vs. 4 min for placebo. | [20] |

| Brain Activation | Obese Type 2 Diabetes | 1.8 mg/day | 10 days | Decreased activation in insula and putamen in response to food cues compared to insulin glargine. | [21] |

| Body Weight | Obese Type 2 Diabetes | 1.8 mg/day | 12 weeks | Mean weight loss of 3.3 kg vs. a gain of 0.8 kg with insulin glargine. | [21] |

Experimental Protocols

A variety of sophisticated experimental techniques have been employed to elucidate the central mechanisms of this compound.

Patch-Clamp Electrophysiology in Brain Slices

-

Objective: To measure the direct effects of this compound on the electrical activity of identified neurons (e.g., POMC and NPY/AgRP).

-

Methodology:

-

Animal Model: Transgenic mice expressing fluorescent reporters in specific neuronal populations (e.g., POMC-GFP) are used.

-

Brain Slice Preparation: Mice are anesthetized and perfused with a protective cutting solution. The brain is rapidly removed and sectioned into thin slices (e.g., 250-300 µm) containing the region of interest (e.g., the arcuate nucleus).

-

Recording: Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are made from fluorescently identified neurons.

-

Drug Application: this compound is bath-applied to the slice at known concentrations.

-

Data Analysis: Changes in membrane potential, firing rate, and synaptic currents are measured and analyzed.[14][15][22][23]

-

Functional Magnetic Resonance Imaging (fMRI)

-

Objective: To identify brain regions that show altered activity in response to food cues following this compound administration in humans.

-

Methodology:

-

Study Design: A randomized, placebo-controlled, crossover design is often used.

-

Participants: Obese individuals, with or without type 2 diabetes, are recruited.

-

Intervention: Participants receive either this compound or placebo for a specified period (e.g., 10 days to 12 weeks).[21]

-

fMRI Paradigm: While in the MRI scanner, participants are shown images of highly desirable and less desirable foods.

-

Data Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired.

-

Data Analysis: Statistical parametric mapping is used to identify brain regions with significant differences in activation between the this compound and placebo conditions in response to the food cues.[21][24][25]

-

Immunohistochemistry

-

Objective: To visualize the location of GLP-1 receptors in the human brain.

-

Methodology:

-

Tissue Source: Post-mortem human brain tissue is obtained.

-

Tissue Preparation: The tissue is fixed, embedded in paraffin, and sectioned.

-

Staining: Brain sections are incubated with a primary antibody specific for the human GLP-1 receptor, followed by a secondary antibody conjugated to an enzyme or fluorophore.

-

Visualization: The location and intensity of the staining are observed under a microscope.[26]

-

Visualizing the Pathways and Processes

Signaling Pathways

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. Long-acting glucagon-like peptide-1 receptor agonists have direct access to and effects on pro-opiomelanocortin/cocaine- and amphetamine-stimulated transcript neurons in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-enm.org [e-enm.org]

- 4. This compound Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct and indirect effects of this compound on hypothalamic POMC and NPY/AgRP neurons – Implications for energy balance and glucose control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug found to trigger the ‘energy balance’ system for appetite suppression | Penn Today [penntoday.upenn.edu]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Gut-brain connection: The neuroprotective effects of the anti-diabetic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. What Part of the Brain Does GLP-1 Affect? Key Regions Explained | Fella Health [fellahealth.com]

- 11. GLP-1, the Gut-Brain, and Brain-Periphery Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 13. Glucagon-Like Peptide-1 (GLP-1) in the Integration of Neural and Endocrine Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct and indirect effects of this compound on hypothalamic POMC and NPY/AgRP neurons - Implications for energy balance and glucose control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct and indirect effects of this compound on hypothalamic POMC and NPY/AgRP neurons – Implications for energy balance and glucose control – Molecular Metabolism [molecularmetabolism.com]

- 16. The arcuate nucleus mediates GLP-1 receptor agonist this compound-dependent weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 17. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 24. This compound Alters Brain Activity Related to Highly Desirable Food Cues | Dr. Sharma's Obesity Notes [drsharma.ca]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. GLP-1 receptors exist in the parietal cortex, hypothalamus and medulla of human brains and the GLP-1 analogue this compound alters brain activity related to highly desirable food cues in individuals with diabetes: a crossover, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

Liraglutide's Impact on Mitochondrial Dynamics: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in-vitro effects of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, on mitochondrial function and biogenesis. The following sections provide a comprehensive overview of the quantitative data from various cell studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.

Core Findings: this compound Enhances Mitochondrial Performance

This compound has been demonstrated to positively influence mitochondrial activity in various cell types, including adipocytes, osteoblasts, and cardiomyocytes.[1][2][3] The primary effects observed are an increase in mitochondrial respiration and the promotion of mitochondrial biogenesis, the process of generating new mitochondria.[1][2] These effects are largely mediated through the activation of the GLP-1 receptor (GLP-1R).[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound's impact on mitochondrial function and biogenesis.

Table 1: Effect of this compound on Mitochondrial Respiration in Human SGBS Adipocytes [4]

| Parameter | Treatment | Fold Change vs. Control |

| Basal Respiration | Short-term (24h) this compound | +17% |

| Maximal Respiration | Short-term (24h) this compound | +24% |

| ATP Production | Short-term (24h) this compound | +23% |

| Spare Respiratory Capacity | Short-term (24h) this compound | +29% |

Table 2: Effect of this compound on Mitochondrial Biogenesis Markers in Human SGBS Adipocytes [4]

| Marker | Treatment | Observation |

| UCP-1 Protein Expression | Long-term (D0-15 days) this compound | Significantly elevated |

| PGC1α mRNA Expression | Long-term (D0-15 days) this compound | Upregulated |

| PRDM16 mRNA Expression | Long-term (D0-15 days) this compound | Upregulated |

| TMEM26 mRNA Expression | Long-term (D0-15 days) this compound | Upregulated |

| CIDEA mRNA Expression | Long-term (D0-15 days) this compound | Upregulated |

| Mitochondrial DNA (mtDNA) Amount | Long-term (D0-15 days) this compound | Elevated |

| PORIN/VDAC Protein Expression | Long-term (D0-15 days) this compound | Increased |

Table 3: Effect of this compound on Mitochondrial Respiration in Mouse Leydig Cells [5][6]

| Parameter | This compound Concentration | Fold Change vs. Control |

| Basal Respiration | 50 nM | Increased |

| Maximal Respiration | 50 nM | 1.89 ± 0.24 |

| Proton Leak | 50 nM | Increased |

| ATP-Coupled Respiration | 50 nM | 1.93 ± 0.36 |

Table 4: Effect of this compound on Oxidative Stress

| Cell Type | Condition | This compound Effect |

| H9c2 Cardiomyocytes | Hyperglycemia | Reduced ROS production, preserved mitochondrial membrane potential.[3] |

| Mouse Leydig Cells | - | Decreased ROS production at 25, 50, and 100 nM.[6] |

| Hypoxic H9C2 Cells | Hypoxia (CoCl2-induced) | Relieved the increase in ROS.[7] |

Signaling Pathways

This compound exerts its effects on mitochondria primarily through the activation of key signaling pathways that regulate cellular energy homeostasis and mitochondrial biogenesis.

Caption: this compound signaling cascade for mitochondrial biogenesis.

Experimental Workflows and Protocols

This section outlines the methodologies for key experiments used to assess the impact of this compound on mitochondrial function and biogenesis.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Caption: Workflow for assessing mitochondrial respiration.

Protocol:

-

Cell Seeding: Plate cells (e.g., SGBS adipocytes, H9c2 cardiomyocytes) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[4][8]

-

This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.1 µM) for the specified duration (e.g., 24 hours for short-term effects).[4]

-

Assay Preparation: Hydrate the Seahorse XF sensor cartridge overnight. On the day of the assay, replace the hydration solution with XF Calibrant and incubate. Load the injection ports of the sensor cartridge with mitochondrial stressor compounds: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

-

Seahorse XF Analysis: Replace the cell culture medium with Seahorse XF assay medium and incubate the cells. Place the cell plate in the Seahorse XF Analyzer for calibration and subsequent measurement of the oxygen consumption rate (OCR) before and after the sequential injection of the mitochondrial stressors.

-

Data Analysis: The Seahorse XF software calculates key parameters of mitochondrial respiration, including basal respiration, maximal respiration, ATP-linked respiration, proton leak, and spare respiratory capacity.[4]

Mitochondrial Biogenesis Assessment

1. Mitochondrial DNA (mtDNA) Quantification via qPCR

Caption: Workflow for mtDNA quantification.

Protocol:

-

DNA Extraction: Isolate total genomic DNA from this compound-treated and control cells using a commercial DNA extraction kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M) as a reference.[9]

-

Data Analysis: Calculate the relative amount of mtDNA by comparing the cycle threshold (Ct) values of the mitochondrial gene to the nuclear gene. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.[9]

2. Western Blotting for Mitochondrial Biogenesis Markers

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells and extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key mitochondrial biogenesis markers such as PGC-1α, NRF1, TFAM, and mitochondrial protein markers like PORIN/VDAC.[4] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[10]

Measurement of Reactive Oxygen Species (ROS)

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described previously.

-

Staining: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.[11]

-

Detection: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[12] A decrease in fluorescence intensity in this compound-treated cells compared to controls indicates a reduction in ROS levels.

Conclusion

The in-vitro evidence strongly suggests that this compound has a beneficial impact on mitochondrial health. By stimulating mitochondrial respiration and biogenesis, and reducing oxidative stress, this compound may contribute to improved cellular function in various tissues. These findings provide a strong rationale for further investigation into the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction. The signaling pathways involving AMPK, SIRT1, and PGC-1α appear to be central to these effects and represent key targets for future research and drug development.

References

- 1. This compound demonstrates a therapeutic effect on mitochondrial dysfunction in human SGBS adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The osteogenic effect of this compound involves enhanced mitochondrial biogenesis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 5. A Pharmacological Dose of this compound Improves Mitochondrial Performance in Mouse Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. GLP-1 receptor agonist this compound protects cardiomyocytes from IL-1β-induced metabolic disturbance and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Exploring the neuroprotective effects of Liraglutide in Alzheimer's disease models

This technical guide provides a comprehensive overview of the neuroprotective effects of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, in preclinical models of Alzheimer's disease (AD). It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying molecular pathways.

Executive Summary

This compound, an established therapy for type 2 diabetes, has demonstrated significant neuroprotective properties in various animal models of Alzheimer's disease. Preclinical evidence strongly suggests that this compound mitigates core AD pathologies, including amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau, while concurrently improving cognitive function. These beneficial effects are attributed to its ability to cross the blood-brain barrier and engage with central GLP-1 receptors, thereby activating multiple downstream signaling pathways crucial for neuronal survival, synaptic plasticity, and reducing neuroinflammation. This guide synthesizes the current understanding of this compound's mechanism of action and its therapeutic potential for AD.

Quantitative Effects of this compound on Alzheimer's Disease Pathology

The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various AD models.

| Table 1: Effects of this compound on Amyloid-Beta Pathology | |||

| AD Model | This compound Dose & Duration | Key Finding | Quantitative Change |

| APP/PS1 Mice | 25 nmol/kg/day for 8 weeks | Reduction in Aβ plaque load | ↓ 30% in cortex and hippocampus |

| 5xFAD Mice | 100 µg/kg/day for 2 months | Decreased Aβ plaque number and area | ↓ 40-50% in cortical Aβ and dense core plaques[1] |

| APP/PS1xdb/db Mice | 500 μg/kg/day for 20 weeks | Reduction in amyloid plaque burden and Aβ aggregates | ↓ Amyloid plaque burden (p < 0.001), ↓ Aβ aggregates levels (p = 0.046)[2] |

| 3xTg-AD Female Mice | 0.2 mg/kg/day for 28 days | Reduced brain Aβ1-42 levels | Statistically significant reduction (p < 0.0001)[3] |

| Table 2: Effects of this compound on Tau Pathology | |||

| AD Model | This compound Dose & Duration | Key Finding | Quantitative Change |

| db/db Mice | Not specified | Prevention of age-dependent tau hyperphosphorylation | Statistically significant prevention of dysregulation of AKT and GSK-3β phosphorylation[4] |

| Aβ25-35-treated mice | Not specified | Alleviation of tau hyperphosphorylation | Dose-dependently prevented impairment of spatial learning and memory[5] |

| APP/PS1xdb/db Mice | 500 μg/kg/day for 20 weeks | Reduction in tau hyperphosphorylation | Statistically significant reduction (p = 0.009)[2] |

| Table 3: Effects of this compound on Cognitive Function | |||

| AD Model | This compound Dose & Duration | Behavioral Test | Quantitative Improvement |

| SAMP8 Mice | 500 µg/kg/day for 4 months | Active-avoidance T-maze | Significantly increased memory retention[6][7] |

| AβO-injected mice | 25 nmol/kg i.p. for 7 days | Novel Object Recognition (NOR) | Reversal of memory impairment to normal performance levels[8] |

| APP/PS1 Mice | 100 µg/kg for 2 months | Object Recognition & Morris Water Maze | Improved memory function[9] |

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects through the activation of several interconnected signaling pathways. The binding of this compound to the GLP-1 receptor (GLP-1R) on neuronal cells initiates a cascade of intracellular events.

Caption: this compound signaling pathways in neuroprotection.

The activation of the GLP-1R stimulates two primary downstream pathways: the cAMP/PKA/CREB pathway and the PI3K/Akt pathway.[5][10] The former enhances the transcription of neuroprotective factors like BDNF, while the latter inhibits GSK-3β, a key kinase involved in tau hyperphosphorylation.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

Animal Models and this compound Administration

A common experimental workflow for in vivo studies is depicted below.

Caption: General experimental workflow for in vivo this compound studies.

-

Animal Models: Transgenic mouse models that recapitulate key aspects of AD pathology are frequently used, including APP/PS1, 5xFAD, and 3xTg-AD mice.[2][3][5] The APP/PS1xdb/db mouse model is utilized to study the interplay between AD and type 2 diabetes.[2]

-

Drug Administration: this compound is typically administered via subcutaneous (s.c.) injection. Dosages range from 25 µg/kg/day to 500 µg/kg/day.[2] Treatment duration varies from several weeks to months to assess both preventative and restorative effects.[2] For instance, in one study, APP/PS1xdb/db mice received an initial dose of 25 μg/kg/day, which was gradually increased to 500 μg/kg/day over the first week and then maintained for 20 weeks.[2]

Assessment of Amyloid-Beta Plaque Load

-

Immunohistochemistry (IHC):

-

Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Cryoprotect brains in sucrose solution and section coronally on a cryostat.

-

Mount sections on slides and perform antigen retrieval.

-

Incubate sections with a primary antibody against Aβ (e.g., 6E10).

-

Apply a fluorescently-labeled secondary antibody.

-

Image sections using a confocal or fluorescence microscope.

-

Quantify plaque number and area using image analysis software (e.g., ImageJ).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Homogenize brain tissue in a suitable lysis buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42.

-

Measure absorbance using a plate reader and calculate concentrations based on a standard curve.

-

Evaluation of Tau Hyperphosphorylation

-

Western Blotting:

-

Prepare protein lysates from brain homogenates.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated tau at various epitopes (e.g., AT8, PHF-1) and total tau.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect chemiluminescence and quantify band intensity using densitometry. The ratio of phosphorylated tau to total tau is then calculated.

-

Cognitive Function Assessment

-

Morris Water Maze (MWM):

-

A circular pool is filled with opaque water and a hidden platform is placed in one quadrant.

-

Mice are trained over several days to find the hidden platform using spatial cues.

-

Parameters such as escape latency (time to find the platform) and path length are recorded.

-

A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

-

Novel Object Recognition (NOR):

-

Mice are habituated to an open-field arena.

-

During the training phase, two identical objects are placed in the arena, and mice are allowed to explore.

-

In the testing phase, one of the familiar objects is replaced with a novel object.

-

The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

Conclusion and Future Directions

The collective preclinical data strongly support the neuroprotective effects of this compound in Alzheimer's disease models. Its multifaceted mechanism of action, targeting both amyloid and tau pathologies while enhancing synaptic function and reducing neuroinflammation, positions it as a promising therapeutic candidate. Ongoing and future clinical trials, such as the ELAD trial, are crucial to translate these preclinical findings into effective treatments for Alzheimer's disease in humans.[2] Further research should continue to elucidate the precise molecular interactions and long-term effects of GLP-1 receptor agonists in the context of neurodegeneration.

References

- 1. GLP-1R as a potential link between diabetes and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Reduces Vascular Damage, Neuronal Loss, and Cognitive Impairment in a Mixed Murine Model of Alzheimer’s Disease and Type 2 Diabetes [frontiersin.org]

- 3. This compound Protects Against Brain Amyloid-β1–42 Accumulation in Female Mice with Early Alzheimer’s Disease-Like Pathology by Partially Rescuing Oxidative/Nitrosative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and its Neuroprotective Properties—Focus on Possible Biochemical Mechanisms in Alzheimer’s Disease and Cerebral Ischemic Events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease [frontiersin.org]

- 6. The GLP-1 Receptor Agonist this compound Improves Memory Function and Increases Hippocampal CA1 Neuronal Numbers in a Senescence-Accelerated Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The diabetes drug this compound reverses cognitive impairment in mice and attenuates insulin receptor and synaptic pathology in a non‐human primate model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 10. Exploring the Role of GLP-1 Receptor Agonists in Alzheimer’s Disease: A Review of Preclinical and Clinical Evidence [mdpi.com]

Liraglutide's Cardiovascular Impact in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence detailing the influence of liraglutide, a glucagon-like peptide-1 receptor (GLP-1R) agonist, on cardiovascular outcomes. The following sections present quantitative data from key animal studies, detailed experimental protocols, and visualizations of the core signaling pathways implicated in this compound's cardioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on atherosclerosis, cardiac function, and endothelial function.

Table 1: Effects of this compound on Atherosclerosis

| Animal Model | Treatment Group | Dose & Duration | Key Findings | Percentage Change vs. Control | Reference |

| ApoE-/- Mice | This compound | 1 mg/kg/day for 12-14 weeks | Reduced aortic plaque area | -25.7% | [1] |

| Reduced aorta intima thickening | -28.9% | [1] | |||

| LDLr-/- Mice | This compound | 1 mg/kg/day for 17 weeks | Prevented body weight gain and plaque lesion development | Not specified | [1] |

| Normoglycemic Rabbits | This compound | 0.1 mg/kg/day for 4 weeks | Reduced plaque progression (Δpercent atheroma volume) | -65.4% | [2] |

| Reduced plaque macrophage expression | -28.3% | [2] |

Table 2: Effects of this compound on Cardiac Function in Diabetic Rats

| Parameter | Control (Diabetic) | This compound-Treated (Diabetic) | Key Observations | Reference |

| Systolic Blood Pressure (SBP) | Significantly increased | Decreased | This compound lowered SBP. | [3] |

| Heart Rate (HR) | Significantly increased | Decreased | This compound lowered HR. | [3] |

| Left Ventricular End-Diastolic Diameter (LVEDD) | Significantly increased | Decreased | This compound reduced LVEDD. | [3] |

| Left Ventricular End-Systolic Diameter (LVESD) | Significantly increased | Decreased | This compound reduced LVESD. | [3] |

| Fractional Shortening (%FS) | Significantly decreased | Increased | This compound improved cardiac contractility. | [3] |

Table 3: Effects of this compound on Endothelial Function

| Animal Model | Treatment Group | Dose & Duration | Key Findings | Reference |

| ApoE-/- Mice | This compound | Not specified | Improved endothelial function | [4] |

| Increased endothelial nitric oxide synthase (eNOS) expression | [4] | |||

| Reduced intercellular adhesion molecule-1 (ICAM-1) expression | [4] | |||

| Ldlr-/- Mice | This compound | 1 mg/kg/day for 4 weeks (after 12 weeks of Western diet) | Decreased endothelial dysfunction | [5] |

| Type 2 Diabetic Rats | This compound | 0.2 mg/kg/day for 4 weeks | Ameliorated vascular endothelial dysfunction and enhanced endothelium-dependent vasorelaxation | [6] |

Key Experimental Protocols

This section details the methodologies employed in pivotal preclinical studies to assess the cardiovascular effects of this compound.

Atherosclerosis Studies in ApoE-/- and LDLr-/- Mice

-

Animal Models: Apolipoprotein E-deficient (ApoE-/-) and low-density lipoprotein receptor-deficient (LDLr-/-) mice are standard models that spontaneously develop atherosclerotic lesions, particularly when fed a high-fat or Western-type diet.[1][7]

-

Diet: Mice were typically fed a Western diet to accelerate the development of atherosclerosis.[1]

-

Treatment: this compound was administered via subcutaneous (SC) daily injections at doses around 1 mg/kg.[1] A vehicle control group was used for comparison. Some studies included a weight-matched control group to distinguish the effects of this compound from those of weight loss alone.[8]

-

Duration: Treatment duration ranged from 12 to 17 weeks.[1]

-

Assessment of Atherosclerosis:

-

Plaque Area: Aortas were excised, stained (e.g., with Oil Red O), and the percentage of the aortic surface area covered by atherosclerotic plaques was quantified.[1]

-

Intima Thickening: Aortic cross-sections were analyzed histologically to measure the thickness of the intima, a surrogate marker for subclinical atherosclerosis.[1]

-

Plaque Stability: Immunohistochemistry was used to analyze plaque composition, including macrophage content and collagen levels, to assess plaque stability.[7]

-

Cardiac Function Studies in Diabetic Rats

-

Animal Model: Type 2 diabetes was induced in rats, often using a combination of a high-fat diet and a low dose of streptozotocin (STZ), to mimic the metabolic and cardiovascular complications of human type 2 diabetes.[9]

-

Treatment: this compound was administered to the diabetic rats, and outcomes were compared to untreated diabetic and healthy control rats.[3][10]

-

Assessment of Cardiac Function:

-

Echocardiography: Transthoracic echocardiography was used to non-invasively assess cardiac structure and function. Key parameters measured include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (%FS), and ventricular diameters (LVEDD, LVESD).[3]

-

Hemodynamic Measurements: Blood pressure and heart rate were monitored.[3]

-

Endothelial Function Studies

-

Animal Models: Studies have utilized both atherosclerosis-prone mice (ApoE-/- and Ldlr-/-) and diabetic rat models.[4][5][6]

-

Assessment of Endothelial Function:

-

Vasomotor Function: Aortic rings were isolated and subjected to isometric tension studies to evaluate endothelium-dependent relaxation in response to acetylcholine.[11]

-

Gene and Protein Expression: Aortic tissue was analyzed for the expression of key markers of endothelial function and inflammation, such as endothelial nitric oxide synthase (eNOS), vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1), using techniques like immunohistochemistry and real-time PCR.[4][12]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its cardiovascular benefits through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms identified in preclinical studies.

Caption: this compound's Anti-Atherosclerotic Pathway.

Caption: this compound's Cardioprotective Signaling in Diabetic Models.

Caption: this compound's Mechanism for Improving Endothelial Function.

References

- 1. The GLP-1 Analogs this compound and Semaglutide Reduce Atherosclerosis in ApoE−/− and LDLr−/− Mice by a Mechanism That Includes Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jacc.org [jacc.org]

- 3. portlandpress.com [portlandpress.com]

- 4. A GLP-1 receptor agonist this compound inhibits endothelial cell dysfunction and vascular adhesion molecule expression in an ApoE-/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound treatment improves endothelial function in the Ldlr-/- mouse model of atherosclerosis and affects genes involved in vascular remodelling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asploro.com [asploro.com]

- 7. The GLP-1 receptor agonist this compound inhibits progression of vascular disease via effects on atherogenesis, plaque stability and endothelial function in an ApoE(-/-) mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Antiinflammatory actions of glucagon-like peptide-1–based therapies beyond metabolic benefits [jci.org]

- 9. Protective effect of this compound on the myocardium of type 2 diabetic rats by inhibiting polyadenosine diphosphate-ribose polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects cardiac function in diabetic rats through the PPARα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. This compound Lowers Endothelial Vascular Cell Adhesion Molecule-1 in Murine Atherosclerosis Independent of Glucose Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

The Effect of Liraglutide on Beta-Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, on pancreatic beta-cell proliferation and apoptosis. The preservation and enhancement of beta-cell mass and function are critical therapeutic goals in the management of type 2 diabetes. This compound has demonstrated significant potential in this area by favorably modulating the delicate balance between beta-cell growth and death. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Quantitative Effects of this compound on Beta-Cell Proliferation and Apoptosis

This compound has been shown in numerous preclinical studies to promote beta-cell proliferation and inhibit apoptosis, leading to an overall increase in functional beta-cell mass. The following tables summarize the quantitative findings from key studies.

Table 1: Effect of this compound on Beta-Cell Proliferation

| Model System | This compound Treatment | Proliferation Marker | Fold Change vs. Control | Reference |

| Alloxan-induced diabetic mice | 30 days | Ki67-positive beta-cells | ~3.3-fold increase | [1][2] |

| db/db mice | 2 weeks | PCNA-positive cells | Significantly increased | [3] |

| HFD + STZ-treated mice | Not specified | Ki-67-positive cells | Significantly increased | [4] |

| INS-1 beta-cell line | 24 hours (100 nM) | Cell Viability (CCK-8) | Increased | [5] |

Table 2: Effect of this compound on Beta-Cell Apoptosis

| Model System | This compound Treatment | Apoptosis Marker | Fold Change vs. Control | Reference |

| Alloxan-induced diabetic mice | 30 days | TUNEL-positive beta-cells | ~8.7-fold decrease | [1][2] |

| db/db mice | 2 weeks | TUNEL-positive cells | Significantly reduced | [6] |

| High glucose-induced INS-1 cells | Not specified | Apoptosis rate | Significantly decreased | |

| T2DM rats (STZ + HFD) | 6 weeks | Islet apoptosis rate | Significantly decreased (dose-dependent) | [7] |

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on beta-cells by activating the GLP-1 receptor (GLP-1R), a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that ultimately influence gene expression related to proliferation, survival, and function. The primary pathways implicated are the PI3K/Akt, AMPK/mTOR, and IKKε/NF-κB pathways.

PI3K/Akt Signaling Pathway

Activation of the GLP-1R by this compound leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a central role in promoting cell survival and proliferation through several downstream effectors. One key mechanism is the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD and the transcription factor FoxO1. Inactivation of FoxO1 reduces the expression of pro-apoptotic genes and cell cycle inhibitors like p27.

References

- 1. This compound Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice | PLOS One [journals.plos.org]

- 2. This compound Improves Pancreatic Beta Cell Mass and Function in Alloxan-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human glucagon-like peptide-1 analogue this compound preserves pancreatic beta cells via regulation of cell kinetics and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. This compound, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Liraglutide's Engagement with the PI3K/Akt Signaling Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is a well-established therapeutic for type 2 diabetes. Beyond its primary glucoregulatory functions, a substantial body of evidence has illuminated its significant interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical intracellular hub that governs a multitude of cellular processes, including survival, proliferation, apoptosis, and metabolism. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's activation of the PI3K/Akt pathway, presents quantitative data from key studies, details common experimental protocols for investigating this interaction, and offers visual representations of the signaling cascades.

Introduction: The Pleiotropic Effects of this compound

This compound exerts its physiological effects by binding to and activating the GLP-1 receptor (GLP-1R), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events. While initially recognized for its insulinotropic and glucagonostatic effects, research has revealed that this compound's therapeutic reach extends to neuroprotection, cardioprotection, and the preservation of pancreatic β-cell mass and function.[1][2][3][4][5] A common mechanistic thread weaving through these diverse, beneficial effects is the activation of the PI3K/Akt signaling pathway. Understanding this interaction is paramount for elucidating this compound's full therapeutic potential and for the development of novel drugs targeting this critical cellular axis.

Core Mechanism: this compound-Mediated Activation of PI3K/Akt

The canonical activation of the PI3K/Akt pathway by this compound begins with its binding to the GLP-1R on the cell surface. This event initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase-1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt.

Activated Akt, a serine/threonine kinase, then phosphorylates a wide array of downstream target proteins, thereby modulating their activity and orchestrating a variety of cellular responses. The specificity of the response is dependent on the cell type and the specific downstream effectors present.

Downstream Signaling and Cellular Outcomes

The activation of Akt by this compound triggers several key downstream pathways, leading to clinically relevant cellular outcomes, primarily focused on promoting cell survival and function while inhibiting apoptosis.

Anti-Apoptotic Effects

This compound's anti-apoptotic action is a cornerstone of its protective effects in various tissues, including pancreatic β-cells, neurons, and cardiomyocytes.[1][3] This is achieved through the Akt-mediated phosphorylation and regulation of several key apoptosis-related proteins:

-